molecular formula C19H20N2O3 B2584141 4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941889-68-5

4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2584141
CAS RN: 941889-68-5
M. Wt: 324.38
InChI Key: IXZYDFINKPZFSL-UHFFFAOYSA-N
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Description

This compound is related to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been utilized in enantioselective synthesis processes, showcasing its role in the preparation of complex organic molecules. For instance, it has been involved in the synthesis of piperidine derivatives, illustrating its utility in creating substances with potential biological activity (Calvez, Chiaroni, & Langlois, 1998). Moreover, its transformation into novel heterocyclic systems through reactions like the Hofmann rearrangement highlights its applicability in organic chemistry research (Deady & Devine, 2006).

Neuroleptic Activity

The compound has been investigated for its neuroleptic activity, where derivatives have shown potential as neuroleptics, indicating its importance in the development of new treatments for psychological disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981). Such research underscores the compound's relevance in medicinal chemistry, especially in the context of psychiatric care.

Serotonin Receptor Studies

Research involving 4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide derivatives has contributed to understanding the role of serotonin receptors in diseases like Alzheimer's (Kepe et al., 2006). By using such compounds as molecular imaging probes, scientists can explore the changes in receptor densities, advancing our knowledge of neurodegenerative diseases.

Antioxidant Activity

The compound's derivatives have been analyzed for their antioxidant properties, contributing to research on combating oxidative stress-related damages (Demir et al., 2015). This aspect is crucial for developing therapies against conditions resulting from oxidative stress.

Molecular Structural Analysis

Studies involving 4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide and its analogs have also focused on molecular structural analyses to understand their physicochemical properties (Demir et al., 2015). Such research is pivotal for the rational design of new compounds with enhanced efficacy and reduced toxicity.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and therapeutic possibilities . The indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It’s known that compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, called “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar structure have been reported to show various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It’s known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its spatial orientation, which could be affected by environmental factors.

properties

IUPAC Name

4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-8-15(12-17(13)21-11-3-4-18(21)22)20-19(23)14-6-9-16(24-2)10-7-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZYDFINKPZFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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